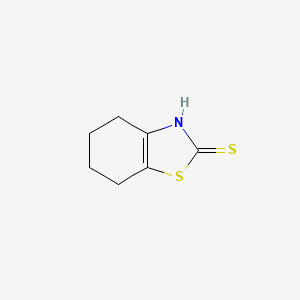

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol

Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol (CAS: 42937-91-7, MFCD20293735) is a bicyclic heterocyclic compound featuring a partially saturated benzene ring fused to a thiazole moiety with a thiol (-SH) functional group at the 2-position. This structure confers unique reactivity, enabling applications in medicinal chemistry, materials science, and organic synthesis. Commercially available with 95% purity (Combi-Blocks, Catalog #QN-0693), it is priced at €409.00 for 50 mg and €1,012.00 for 500 mg (CymitQuimica, Ref: 3D-SBA93791) . Its derivatives, such as hydrazones and phthalimido-substituted analogs, demonstrate biological activity and synthetic versatility .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFFKHESNBMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization Approach

The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline and related heterocyclic frameworks. Adapted for benzothiazole synthesis, this route involves the condensation of a β-arylethylamine derivative with a carbonyl compound under acidic conditions.

Key Steps :

- Formation of the Heterodiene Intermediate : Reaction of 1,1,1-trifluoro-2-nitroso-2-propene (53 ) with benzothiophene generates the bicyclic 1,2-oxazine intermediate (54 ).

- Oxime Formation : Treatment of 54 with trifluoroacetic acid (TFA) yields oxime 55 , which undergoes reduction with lithium aluminum hydride (LiAlH₄) to produce the primary amine 56 .

- Cyclization : Subjecting 56 to Pictet-Spengler conditions (e.g., HCl in ethanol) facilitates intramolecular cyclization, forming the tetrahydrobenzothiazole core (21 ).

- Thiolation : Bromination of 21 with bromine in acetic acid yields 2-bromo-THTP (29 ), which is subsequently treated with thiourea or hydrogen sulfide to introduce the thiol group.

Reaction Conditions :

- Temperature : 0–25°C (heterodiene formation), reflux (cyclization).

- Catalysts/Reagents : TFA, LiAlH₄, HCl.

- Yield : Moderate (40–60%) due to competing side reactions during heterodiene formation.

Mechanistic Insights :

The Pictet-Spengler cyclization proceeds via imine formation followed by electrophilic aromatic substitution, with the thiophene moiety directing regioselectivity. The thiolation step involves nucleophilic displacement of bromine by a sulfur source.

Bts-Protected Intermediate Route

This method employs the benzothiazole-2-sulfonyl (Bts) group as a temporary protecting group for amines, enabling selective functionalization of the thiazole ring.

Key Steps :

- Amine Protection : 4-Piperidone (35 ) is protected with BtsCl in a dioxane/NaOH solution to form 36 .

- Vilsmeier-Haack Formylation : Treatment of 36 with POCl₃ and DMF generates chloroformyl derivative 37 .

- Thiol Generation : Reaction of 37 with sodium sulfide (Na₂S) produces a thiol intermediate, which undergoes nucleophilic displacement with alkyl bromides (e.g., bromoacetonitrile) to form cyclized products (38–41 ).

- Deprotection : Removal of the Bts group using PhSH and K₂CO₃ yields the final thiolated product.

Reaction Conditions :

- pH Control : Critical during Bts protection (pH 10–11).

- Solvents : Dioxane, THF.

- Yield : High (70–85%) due to stabilized intermediates.

Advantages :

- Enantioselective synthesis achievable via chiral auxiliaries.

- Avoids hydrogenation steps, minimizing reductive ring-opening side reactions.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield | Complexity |

|---|---|---|---|---|

| Pictet-Spengler | 1,1,1-Trifluoro-2-nitroso-2-propene, benzothiophene | TFA, LiAlH₄, Br₂ | 40–60% | High |

| Bts-Protected Intermediate | 4-Piperidone, BtsCl | POCl₃, Na₂S, PhSH | 70–85% | Moderate |

| Bromination-Thiol | 4,5,6,7-Tetrahydro-1,3-benzothiazole | Br₂, thiourea | 65–75% | Low |

Key Observations :

- The Bts-protected route offers the highest yields and enantiocontrol but requires multi-step synthesis.

- The bromination-thiol method is simpler but depends on precursor availability.

- The Pictet-Spengler approach is versatile for structural analogs but suffers from moderate yields.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NS₂ | PubChem |

| Molecular Weight | 171.3 g/mol | PubChem |

| SMILES | C1CCC2=C(C1)NC(=S)S2 | PubChem |

| IUPAC Name | 4,5,6,7-Tetrahydro-3H-1,3-benzothiazole-2-thione | PubChem |

Challenges and Optimization Strategies

Common Issues :

- Low Yields in Pictet-Spengler Cyclization : Attributed to competing polymerization of nitroso intermediates. Optimization via low-temperature (−10°C) reactions improves selectivity.

- Thiol Oxidation : The thiol group is prone to oxidation; adding antioxidants (e.g., ascorbic acid) during workup preserves product integrity.

- Regioselectivity in Bts Route : Ensuring thiol attack at the 2-position requires precise stoichiometry of Na₂S.

Recent Advances :

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Research indicates that derivatives of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thiol exhibit potent activity against several bacterial strains. For example:

- Minimum Inhibitory Concentrations (MIC) : Specific derivatives have demonstrated MIC values as low as 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis .

Anticancer Properties

Studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. For instance:

- Cytotoxicity : The compound has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines using the MTT assay, revealing significant cytotoxic effects .

Neuroprotective Potential

Recent investigations highlight the neuroprotective effects of this compound. It acts as a dopamine D2 receptor agonist, which is crucial for treating neurodegenerative diseases such as Parkinson's disease.

- Case Study : The compound was identified as an intermediate in synthesizing pramipexole—a known dopamine agonist—indicating its relevance in neuropharmacology .

Materials Science

The compound is also being explored for its applications in materials science due to its electronic and optical properties.

- Photocatalytic Systems : Thiazole-based covalent organic frameworks incorporating this compound have shown superior performance in photocatalytic applications .

Agricultural Applications

Research into the agricultural uses of this compound suggests potential as a pesticide or herbicide due to its bioactive properties.

- Bioactivity : The compound's efficacy in inhibiting plant pathogens can be further explored for developing sustainable agricultural solutions .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that specific derivatives of the compound showed significant antibacterial activity with low spontaneous frequencies of resistance against Staphylococcus aureus .

- Neuroprotective Mechanism : The interaction with dopamine receptors was highlighted in a recent study that explored its potential role in treating Parkinson's disease through modulation of dopaminergic pathways .

- Synthetic Pathways for Anti-Tubercular Activity : Recent advances have focused on synthesizing benzothiazole derivatives with improved anti-tubercular activity against Mycobacterium tuberculosis, showcasing the versatility of this compound in drug development .

Conclusion and Future Directions

The diverse applications of this compound underscore its potential in medicinal chemistry and materials science. Future research should focus on optimizing its chemical structure to enhance biological activity and exploring its mechanisms of action further. Additionally, expanding studies into agricultural applications could lead to sustainable solutions for pest control.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thiol, emphasizing differences in functional groups, purity, and applications:

Structural and Reactivity Comparisons

- Thiol vs. Amine : The thiol group in this compound enhances nucleophilicity, enabling disulfide bond formation and metal chelation. In contrast, the amine analog (CAS 2933-29-1) participates in Schiff base reactions, as seen in the synthesis of N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene) derivatives .

- Aldehyde Derivative : The carbaldehyde analog (CAS 884504-72-7) forms hydrazones like 4-methoxybenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone (CAS 7310-16-9), which may exhibit photophysical or biological properties distinct from the thiol parent compound .

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

The molecular formula of this compound is . The compound features a benzothiazole core with a thiol group at the 2-position. This structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens:

- In vitro Studies : Research indicates that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

-

Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were determined in various studies. For example:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16

These results suggest that the compound can inhibit microbial growth effectively at relatively low concentrations.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

- Cell Line Studies : The compound has shown cytotoxic effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. In an MTT assay, it exhibited IC50 values of approximately for HeLa cells and for MCF-7 cells .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

- In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in a significant reduction in swelling compared to control groups .

- Mechanistic Insights : The anti-inflammatory action is believed to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Study : A study conducted by Amnerkar et al. synthesized various benzothiazole derivatives including this compound and evaluated their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that the compound showed promising activity against both C. albicans and A. niger .

- Anticancer Research : In a comprehensive study by Suvarna G Kini et al., various derivatives including this compound were tested for anticancer properties. The results demonstrated that it significantly inhibited cell proliferation in cervical cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thiol and its derivatives?

The compound is typically synthesized via cyclization reactions (e.g., condensation of cyclohexanone derivatives with thiourea) and nucleophilic substitutions. For example, derivatives are prepared by reacting intermediates like 5-substituted indole carboxaldehydes with tetrahydrobenzothiazole amines under reflux in ethanol with glacial acetic acid catalysis . Characterization involves IR, ¹H-NMR, and elemental analysis to confirm structure and purity .

Q. How is the thiol group in this compound leveraged for functionalization in drug discovery?

The thiol (-SH) group undergoes nucleophilic substitution or oxidation reactions, enabling conjugation with electrophilic moieties (e.g., aldehydes, halides). For instance, it reacts with benzaldehydes to form Schiff bases, a common strategy to enhance biological activity . Reactivity is influenced by solvents (e.g., ethanol) and catalysts (e.g., glacial acetic acid) .

Q. What analytical techniques are critical for structural elucidation?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1250 cm⁻¹).

- ¹H-NMR : Reveals hydrogen environments (e.g., cyclohexane ring protons at δ 1.5–2.5 ppm).

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π–π stacking in benzothiazole derivatives) .

Q. What safety protocols are recommended for handling this compound?

Avoid exposure to heat, sparks, or open flames due to potential decomposition. Use fume hoods, personal protective equipment (PPE), and inert atmospheres during synthesis. Storage should be in cool, dry conditions with desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in benzothiazole-thiol derivatization?

Key variables include:

- Catalysts : Glacial acetic acid enhances Schiff base formation .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility in Vilsmeier-Haack reactions .

- Temperature : Reflux (~60–80°C) balances reaction rate and side-product minimization .

- Purification : Column chromatography or recrystallization (ethanol/water) ensures high purity .

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect biological activity?

Substituents alter electronic and steric properties:

- Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity by increasing electrophilicity .

- Bulkier groups (e.g., phenyl rings) may improve binding to enzyme active sites (e.g., HIV-1 protease) . SAR studies require systematic variation of substituents followed by bioassays (e.g., MIC tests for antimicrobial activity) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Control variables like cell lines, incubation times, and solvent effects (e.g., DMSO concentration).

- Structural verification : Confirm compound purity via TLC, GC, or HPLC to rule out impurities .

- Mechanistic studies : Use enzyme inhibition assays or molecular docking to identify target specificity .

Q. How can computational methods predict the reactivity of the thiol group in complex matrices?

Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites. Molecular dynamics simulations assess solvent effects on reaction pathways .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

- Detection : LC-MS or GC-MS identifies oxidative byproducts (e.g., disulfides or sulfonic acids).

- Stability studies : Monitor pH-dependent degradation (e.g., thiol oxidation at pH >7) using accelerated stability testing .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Glacial acetic acid (5 drops) | Enhances Schiff base formation | |

| Solvent | Ethanol (reflux) | Balances solubility and rate | |

| Reaction Time | 4–6 hours | Minimizes side reactions | |

| Purification | Column chromatography | Removes unreacted intermediates |

Q. Table 2. Structural vs. Biological Activity Relationships

| Substituent | Biological Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| -F (at position 6) | Antiviral (HIV-1 inhibition) | Blocks protease active site | |

| -CH₃ (at position 5) | Antimicrobial | Enhances membrane permeability | |

| Phenyl ring | Anticancer | Intercalates DNA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.